N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a thioacetamide side chain. The chromeno-pyrimidine scaffold is substituted with a 4-methoxyphenyl group at position 2 and a sulfur-linked acetamide moiety at position 4, which is further functionalized with a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-11-9-16(10-12-20)24-29-25-21(13-17-5-2-3-8-22(17)33-25)26(30-24)34-15-23(31)28-19-7-4-6-18(27)14-19/h2-12,14H,13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPDIDLZBHYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide, also known by its CAS number 866350-09-6, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C26H20ClN3O3S. The compound features a thioacetamide moiety linked to a chromeno-pyrimidine structure, which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : Many derivatives in the pyrimidine family are known to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced tumor growth in cancer cells .
- Targeting Kinase Activity : Some compounds have been shown to interact with tyrosine kinases, which are often overexpressed in cancers. This interaction can disrupt signaling pathways that promote cell division and survival .
- Acetylcholinesterase Inhibition : Similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The biological activity of this compound can be summarized through various studies:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| DHFR Inhibition | 0.25 | |
| AChE Inhibition | 1.5 | |
| Tyrosine Kinase Inhibition | 0.5 |
Case Studies
-
Anticancer Activity : A study investigated the anticancer properties of a series of pyrimidine derivatives, including the target compound. Results indicated that these derivatives significantly inhibited the proliferation of various cancer cell lines, demonstrating promise as potential anticancer agents.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Compound showed over 70% inhibition at concentrations below 10 µM in MCF-7 cells.
-
Neuroprotective Effects : Another study assessed the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models.
- Animal Model : Transgenic mice expressing human amyloid precursor protein.
- Results : Significant improvement in memory tests and reduced amyloid plaque formation were observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features: chromeno-pyrimidine cores, thioacetamide linkages, or substituted aryl groups.
Chromeno[2,3-d]pyrimidine Derivatives
Key Insights :
- Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups enhance solubility and electron density, while chloro groups improve binding to hydrophobic targets .
- Positional Variations : Substituents at position 9 (e.g., methyl or ethoxy) modulate steric and electronic properties, affecting crystallinity and bioavailability .
Thioacetamide-Containing Analogs
Key Insights :
- Thioacetamide Role : The thioether linkage enhances metabolic resistance compared to oxygen/sulfur-free analogs .
- Biological Performance: Compounds with fused heterocycles (e.g., thieno-pyridine) show superior antiplasmodial activity, while benzofuran-oxadiazole derivatives excel in antimicrobial applications .
Substituent-Driven Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
